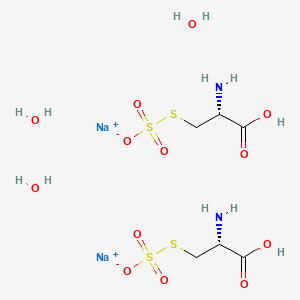
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C25H21NO3S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been utilized in the synthesis of complex organic molecules. For example, it has been involved in reactions to create novel Schiff bases with potential antimicrobial activities (Puthran et al., 2019).
- Crystal Structure and Biological Activity : Studies have shown that derivatives of this compound, like 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, display interesting crystal structures and exhibit biological activities such as fungicidal properties (Mao-Jing Wu, 2013).
Materials Science and Technology
- Solar Cell Applications : Derivatives of this compound have been used as hole-transporting materials (HTMs) in perovskite-based solar cell devices. They have shown high efficiency, suggesting a potential to replace more expensive materials in solar cell fabrication (Hairong Li et al., 2014).
- Organic Field-Effect Transistors : The compound has been part of the synthesis of mixed phenylene-thiophene oligomers, which have shown promise in the creation of organic field-effect transistors and nonvolatile transistor memory elements (M. Mushrush et al., 2003).
Photophysical Properties
- Dye-Sensitized Solar Cells : Variants of this compound have been synthesized and tested in dye-sensitized solar cells, exhibiting significant power conversion efficiencies. This highlights their potential role in the development of more efficient solar energy harvesting technologies (Kiyoshi C. D. Robson et al., 2013).
- Electro-Optic Activity : Derivatives have been designed for enhanced electro-optic activity, which is crucial for applications in optical data transmission and photonic devices (Minfeng Yang et al., 2021).
Propriétés
IUPAC Name |
5-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-28-22-11-7-20(8-12-22)26(21-9-13-23(29-2)14-10-21)19-5-3-18(4-6-19)25-16-15-24(17-27)30-25/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVOYFKFSVBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(S3)C=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



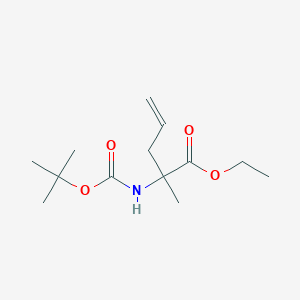
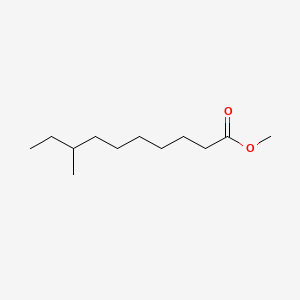

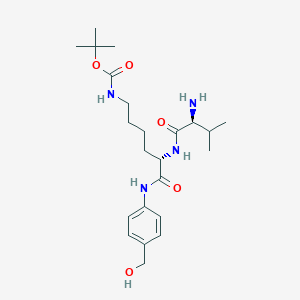

![1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-](/img/structure/B8227568.png)
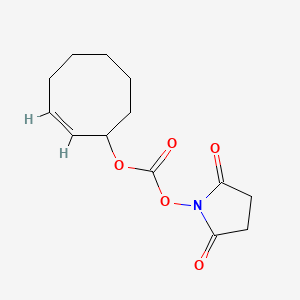
![Methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8227584.png)


